molecular formula C6H10N2O B13617347 4-methyl-1H-Imidazole-5-ethanol CAS No. 54732-98-8

4-methyl-1H-Imidazole-5-ethanol

Cat. No.: B13617347
CAS No.: 54732-98-8
M. Wt: 126.16 g/mol
InChI Key: ASCUVHKNQDPJNA-UHFFFAOYSA-N
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Description

4-Methyl-1H-Imidazole-5-ethanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a methyl group at position 4 and an ethanol group at position 5, making it a unique derivative of imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-Imidazole-5-ethanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of sodium ethylate and oxalic acid diethyl ester under controlled conditions to produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-Imidazole-5-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various substituted imidazoles.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-Imidazole-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1H-Imidazole-5-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an ethanol group makes it versatile for various applications, distinguishing it from other imidazole derivatives.

Properties

54732-98-8

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-5-6(2-3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8)

InChI Key

ASCUVHKNQDPJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CCO

Origin of Product

United States

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